molecular formula C10H12F2O2 B7991035 3,5-Difluoro-4-ethoxyphenethyl alcohol

3,5-Difluoro-4-ethoxyphenethyl alcohol

Cat. No.: B7991035
M. Wt: 202.20 g/mol
InChI Key: ZQBZHPIKTCJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-ethoxyphenethyl alcohol is an organic compound characterized by the presence of two fluorine atoms, an ethoxy group, and a phenethyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-ethoxyphenethyl alcohol typically involves the introduction of fluorine atoms and an ethoxy group onto a phenethyl alcohol backbone. One common method is the nucleophilic substitution reaction where a suitable phenethyl alcohol derivative is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and automated reaction systems to ensure high yield and purity. The use of continuous flow reactors and high-throughput screening methods can optimize the reaction conditions and scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-ethoxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Scientific Research Applications

3,5-Difluoro-4-ethoxyphenethyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-ethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The ethoxy group may also influence the compound’s solubility and bioavailability, affecting its overall activity in biological systems .

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxyphenethyl alcohol
  • 3,5-Difluoro-4-propoxyphenethyl alcohol
  • 3,5-Difluoro-4-butoxyphenethyl alcohol

Comparison: 3,5-Difluoro-4-ethoxyphenethyl alcohol is unique due to the specific combination of fluorine atoms and an ethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-(4-ethoxy-3,5-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBZHPIKTCJXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.